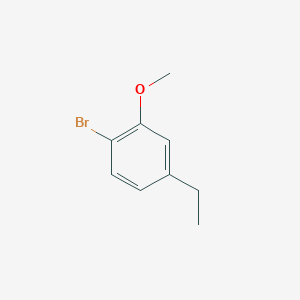![molecular formula C12H14O3 B7981326 (2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol](/img/structure/B7981326.png)
(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol
概要
説明
(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro connection between an indene and a dioxolane ring, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its reactivity and structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol typically involves the reaction of indene derivatives with dioxolane precursors under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the spirocyclization process. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol.
化学反応の分析
Types of Reactions
(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.
科学的研究の応用
(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context of the interaction.
類似化合物との比較
Similar Compounds
(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-indene]-3’-one): This compound shares a similar spirocyclic structure but differs in the functional groups attached to the indene ring.
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene]: Another related compound with a similar core structure but different substituents.
Uniqueness
(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol is unique due to its specific functional groups and reactivity. The presence of the methanol group allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
特性
IUPAC Name |
spiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-5'-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-9-1-2-11-10(7-9)3-4-12(11)14-5-6-15-12/h1-2,7,13H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKGPPKOURTUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)CO)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7981283.png)

![(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7981305.png)
![2-amino-9-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7981309.png)

![8-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B7981320.png)


![(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-6'-yl)methanol](/img/structure/B7981339.png)


